molecular formula C9H15NO2S B12921322 5-((pentylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-68-4

5-((pentylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12921322
CAS No.: 89660-68-4
M. Wt: 201.29 g/mol
InChI Key: SANNTZPLVGYBHW-UHFFFAOYSA-N
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Description

5-((pentylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a pentylthio group attached to the isoxazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((pentylthio)methyl)isoxazol-3(2H)-one typically involves the formation of the isoxazole ring followed by the introduction of the pentylthio group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminocrotonitrile with an appropriate aldehyde can form the isoxazole ring, which is then functionalized with a pentylthio group using thiolation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-((pentylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-((pentylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((pentylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The pentylthio group can enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methylisoxazol-3-ylamine
  • 3-amino-5-methylisoxazole
  • 5-methyl-1,2-oxazol-3-amine

Uniqueness

5-((pentylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the pentylthio group, which imparts distinct chemical and physical properties. This group can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

89660-68-4

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

5-(pentylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C9H15NO2S/c1-2-3-4-5-13-7-8-6-9(11)10-12-8/h6H,2-5,7H2,1H3,(H,10,11)

InChI Key

SANNTZPLVGYBHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCC1=CC(=O)NO1

Origin of Product

United States

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